molecular formula C18H21N3O4 B10826760 Nal-Glu

Nal-Glu

Cat. No.: B10826760
M. Wt: 343.4 g/mol
InChI Key: VSZVSSYQFUFEQG-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “NAL-GLU” is a second-generation gonadotropin-releasing hormone (GnRH) antagonist. It was developed to address the limitations of first-generation GnRH antagonists, which caused significant histamine release and allergic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAL-GLU involves the incorporation of specific amino acids to create a peptide structure. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale HPLC systems for purification .

Chemical Reactions Analysis

Types of Reactions

NAL-GLU primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions but can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Major Products

The major product of these reactions is the purified this compound peptide, which can be further formulated for clinical use.

Mechanism of Action

NAL-GLU exerts its effects by binding to the gonadotropin-releasing hormone receptor (GnRHR) on the surface of pituitary cells. This binding prevents the natural GnRH from activating the receptor, leading to a decrease in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in these hormones results in lower levels of sex hormones (testosterone and estrogen), which can help manage hormone-dependent conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NAL-GLU stands out due to its balanced profile of efficacy and reduced side effects compared to first-generation antagonists like NAL-ARG. It offers a safer alternative for clinical applications, particularly in hormone-dependent cancer treatments .

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H21N3O4/c19-14(17(23)21-15(18(24)25)7-8-16(20)22)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9,14-15H,7-8,10,19H2,(H2,20,22)(H,21,23)(H,24,25)/t14-,15-/m0/s1

InChI Key

VSZVSSYQFUFEQG-GJZGRUSLSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

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